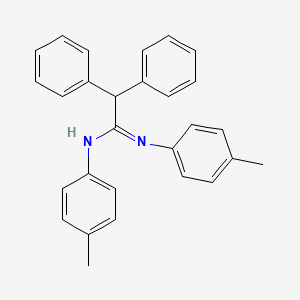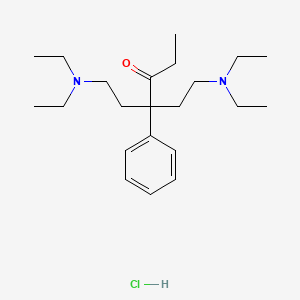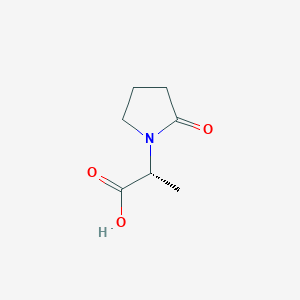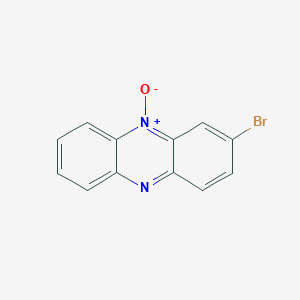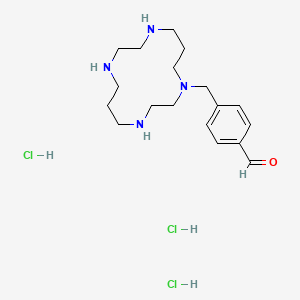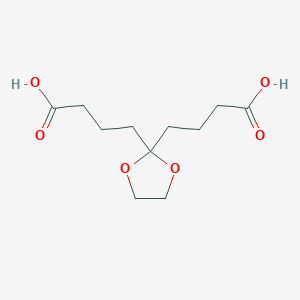![molecular formula C18H14O3 B14002494 2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione CAS No. 53566-05-5](/img/structure/B14002494.png)
2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione is an organic compound that belongs to the class of indandione derivatives. This compound is characterized by its unique structure, which includes an indene ring system fused with a diketone moiety and a substituted phenyl group. Indandione derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
準備方法
The synthesis of 2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione can be achieved through several synthetic routes. One common method involves the nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions, producing an intermediate that can be further transformed into the desired compound . Another approach is the thia-Michael addition reaction between maleic anhydride and 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide in a mixture of toluene and DMF . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
化学反応の分析
2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The carbon at the C-2 position, being alpha to both carbonyls, acts as a nucleophile and can participate in self-aldol condensation . Bromination occurs at the 2-position, and the carbonyl groups can be reduced to alcohol or methylene groups depending on the reagents and conditions used . Common reagents include bromine for bromination and reducing agents like sodium borohydride for reduction reactions.
科学的研究の応用
This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a building block for designing biologically active molecules, including drugs for treating Alzheimer’s disease and AIDS . In organic electronics, it is used as an electron acceptor in the design of dyes for solar cells and photoinitiators for polymerization . Additionally, it finds applications in optical sensing and non-linear optical (NLO) applications due to its unique electronic properties .
作用機序
The mechanism of action of 2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione involves its interaction with molecular targets and pathways relevant to its applications. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects . In organic electronics, its electron-accepting properties facilitate charge transfer processes essential for device performance .
類似化合物との比較
2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione can be compared with other indandione derivatives such as 1,3-indandione and its analogues. While 1,3-indandione is also a diketone with an indane nucleus, the presence of the substituted phenyl group in 2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione imparts unique electronic and steric properties . This makes it particularly suitable for applications requiring specific electronic characteristics, such as in NLO materials and photopolymerization .
特性
CAS番号 |
53566-05-5 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC名 |
2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C18H14O3/c1-10-7-12(8-11(2)16(10)19)9-15-17(20)13-5-3-4-6-14(13)18(15)21/h3-9,19H,1-2H3 |
InChIキー |
MGCKWRPIJYUSJD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)C=C2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


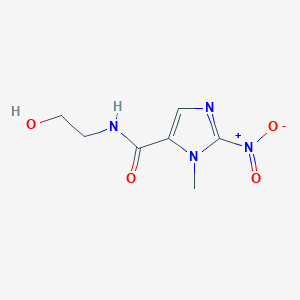
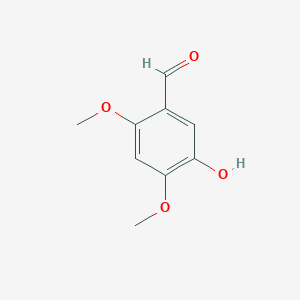
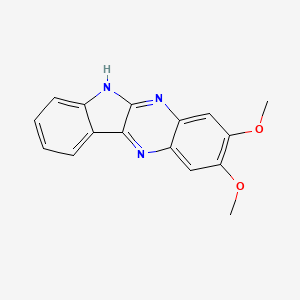
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
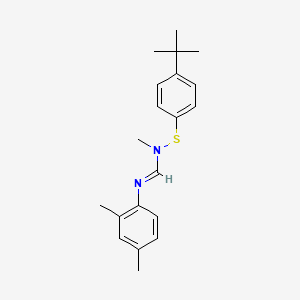
![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
